Aconitic acid

説明

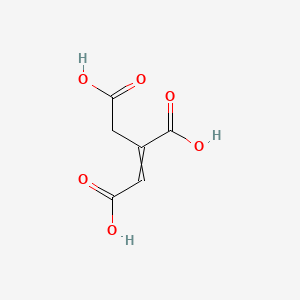

Aconitic acid is a tricarboxylic acid that is prop-1-ene substituted by carboxy groups at positions 1, 2 and 3. It is a conjugate acid of an aconitate(3-).

cis-Aconitic acid is a metabolite found in Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Aconitum barbatum, Helinus integrifolius, and other organisms with data available.

A tricarboxylic acid with the formula (COOH)-CH2-C(COOH)=CH-COOH.

科学的研究の応用

Industrial Applications

1.1 Biodegradable Polymers

Aconitic acid is increasingly recognized for its role in producing biodegradable and biocompatible polymers. Its three carboxylic acid groups allow for the formation of polyesters through polycondensation reactions. For example, this compound has been used to create polymer scaffolds for tissue engineering, mimicking the extracellular matrix necessary for bone tissue assembly. These scaffolds have shown compatibility with growth factors essential for tissue regeneration .

1.2 Plasticizers and Surfactants

The chemical reactivity of this compound makes it an attractive candidate for producing plasticizers and surfactants. It is utilized in the rubber and plastics industries to create itaconic acid through decarboxylation, which can then be polymerized into various plastics. These plastics are often employed to stabilize other materials like polystyrene .

1.3 Microparticles and Drug Delivery Systems

This compound has applications in drug delivery systems, particularly in modifying chitosan-based microparticles to enhance the solubility and bioavailability of drugs such as salmeterol and fluticasone. The incorporation of this compound improves the hydrophilicity of these particles, facilitating better drug release profiles .

Biological Applications

2.1 Role in Metabolism

This compound serves as an intermediate in the tricarboxylic acid cycle (TCA cycle), playing a crucial role in cellular respiration and energy production. Its presence is vital for various metabolic processes within living organisms .

2.2 Antimicrobial and Antifeedant Properties

Research indicates that this compound exhibits antifungal properties and acts as an antifeedant for certain pests, providing plants with a survival advantage against herbivores. This characteristic has led to investigations into its potential use as a natural pesticide .

2.3 Nematicidal Activity

Recent studies have highlighted the potential of this compound as a biocontrol agent against nematodes, particularly Meloidogyne incognita. Experiments demonstrated that this compound could effectively reduce nematode motility, suggesting its application in sustainable agriculture .

Case Studies

Economic Considerations

The extraction of this compound from renewable sources such as sweet sorghum has been evaluated for economic viability. The estimated production cost is approximately USD 16.64 per kilogram, influenced significantly by solvent costs during extraction processes . Efficient recovery methods are being developed to enhance yield and reduce costs.

特性

分子式 |

C6H6O6 |

|---|---|

分子量 |

174.11 g/mol |

IUPAC名 |

prop-1-ene-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12) |

InChIキー |

GTZCVFVGUGFEME-UHFFFAOYSA-N |

正規SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O |

Color/Form |

LEAFLETS & PLATES FROM WATER WHITE CRYSTALLINE POWDER WHITE OR YELLOWISH CRYSTALLINE SOLID |

melting_point |

194-195 °C (WITH DECOMP) |

物理的記述 |

White to yellowish solid; [Hawley] colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless |

溶解性 |

2.45 M 1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER soluble in water and alcohol |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。